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Compound of Interest

Compound Name:
4-(3-Fluoro-4-

methoxyphenyl)butanoic acid

CAS No.: 331-42-0

Cat. No.: B3382466

Get Quote

4-(3-Fluoro-4-methoxyphenyl)butanoic acid is a synthetic carboxylic acid derivative with

significant potential in medicinal chemistry. While a specific Chemical Abstracts Service (CAS)

number is not readily found in public databases, indicating its status as a potentially novel or

specialized research compound, its structural motifs—a fluorinated and methoxylated phenyl

ring coupled to a butanoic acid chain—are of high interest to drug development professionals.

The IUPAC name for this compound is 4-(3-Fluoro-4-methoxyphenyl)butanoic acid.

The strategic incorporation of fluorine and a methoxy group onto the phenyl ring allows for the

fine-tuning of physicochemical and pharmacokinetic properties. Fluorine, with its high

electronegativity and small size, can enhance metabolic stability, binding affinity, and

membrane permeability.[1][2][3] The methoxy group, a common feature in natural products, can

modulate electronic properties, improve solubility, and influence ligand-target interactions.[4][5]

[6] This guide provides a comprehensive overview of the synthesis, predicted properties, and

potential applications of this promising molecular scaffold.
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Predicting the physicochemical properties of a novel compound is a critical step in assessing its

drug-likeness and potential behavior in biological systems.[7][8] Based on the structure of 4-(3-
Fluoro-4-methoxyphenyl)butanoic acid and data from analogous compounds such as 4-(4-

methoxyphenyl)butanoic acid (CAS 4521-28-2)[9][10] and 4-(3-methoxyphenyl)butanoic

acid[11], the following properties are predicted:
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Property Predicted Value Rationale and Significance

Molecular Formula C₁₁H₁₃FO₃
Defines the elemental

composition.

Molecular Weight 212.22 g/mol
Influences diffusion and

transport properties.

LogP (Octanol/Water Partition

Coefficient)
~2.5 - 3.0

The methoxy group can be

non-lipophilic, while the fluoro

group increases lipophilicity.

[12][13] This value suggests

good membrane permeability.

pKa (Acid Dissociation

Constant)
~4.5 - 4.8

The electron-withdrawing

nature of the fluoro and

methoxy groups can slightly

increase the acidity of the

carboxylic acid compared to

unsubstituted phenylbutanoic

acid.

Aqueous Solubility Low to moderate

The carboxylic acid group

enhances solubility, but the

substituted phenyl ring is

hydrophobic.

Polar Surface Area (PSA) ~46.5 Å²

Influences cell membrane

penetration and oral

bioavailability.

Hydrogen Bond Donors 1 (from -COOH)
Important for target binding

interactions.

Hydrogen Bond Acceptors
3 (from O in -OCH₃ and O's in

-COOH)

Crucial for forming interactions

with biological targets.
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A robust and reliable synthesis of 4-(3-Fluoro-4-methoxyphenyl)butanoic acid can be

achieved through a two-step process involving a Friedel-Crafts acylation followed by a

Clemmensen reduction.[14][15][16] This classical approach is particularly effective for

producing aryl-alkyl ketones and their subsequent reduction to the corresponding alkanes.[17]

Step 1: Friedel-Crafts Acylation of 2-Fluoroanisole
This step involves the reaction of 2-fluoroanisole with succinic anhydride in the presence of a

Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(3-fluoro-4-methoxyphenyl)-4-

oxobutanoic acid.[18][19][20]

Methodology:

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous

aluminum chloride (1.2 equivalents) to a flask containing a suitable solvent, such as

dichloromethane (DCM) or nitrobenzene.

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add succinic anhydride

(1.0 equivalent) to the mixture with stirring.

Substrate Addition: Once the succinic anhydride has dissolved, add 2-fluoroanisole (1.0

equivalent) dropwise, maintaining the temperature at 0°C.

Reaction Progression: After the addition is complete, allow the reaction to warm to room

temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin

Layer Chromatography (TLC).

Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and

concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to yield 4-(3-fluoro-4-methoxyphenyl)-4-

oxobutanoic acid.
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The keto group of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid is reduced to a methylene

group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[14][16][21]

Methodology:

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules with a 5%

aqueous solution of mercuric chloride for 5-10 minutes. Decant the solution and wash the

amalgam with water.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 4-(3-

fluoro-4-methoxyphenyl)-4-oxobutanoic acid from Step 1, the prepared zinc amalgam,

concentrated hydrochloric acid, water, and toluene.

Reflux: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of

concentrated hydrochloric acid may be added during the reflux period to maintain a strongly

acidic environment.[16]

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or

another suitable organic solvent.

Extraction and Purification: Combine the organic layers, wash with water and then with a

saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer

over anhydrous sodium sulfate and concentrate under reduced pressure. The final product,

4-(3-fluoro-4-methoxyphenyl)butanoic acid, can be further purified by recrystallization or

column chromatography.
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Step 1: Friedel-Crafts Acylation

Step 2: Clemmensen Reduction

2-Fluoroanisole + Succinic Anhydride

Reaction Mixture (Stir at RT)

AlCl3 in DCM @ 0°C

Quench with HCl/Ice

Extraction & Purification

4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

Reaction Mixture (Reflux)

Zn(Hg), conc. HCl

Extraction & Purification

Final Product: 4-(3-Fluoro-4-methoxyphenyl)butanoic acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-(3-Fluoro-4-methoxyphenyl)butanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3382466/docs?utm_src=pdf-body-img#introduction-a-strategic-scaffold-in-modern-drug-discovery
https://www.benchchem.com/product/b3382466/docs?utm_src=pdf-body#introduction-a-strategic-scaffold-in-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development: A Molecule of
Interest
The unique combination of a fluoro, a methoxy, and a carboxylic acid group makes 4-(3-fluoro-
4-methoxyphenyl)butanoic acid a compelling scaffold for drug discovery. Its potential

applications stem from the established roles of these functional groups in medicinal chemistry.

The Role of Fluorine and Methoxy Substituents
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of

fluorine at a metabolically susceptible position can block oxidation by cytochrome P450

enzymes, thereby increasing the drug's half-life.[1][2]

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with

protein targets and can modulate the pKa of nearby functional groups, which can enhance

binding affinity.[12]

Improved Pharmacokinetics: The methoxy group can improve a compound's

physicochemical properties and metabolic behavior.[4][13] The strategic placement of both

fluoro and methoxy groups can fine-tune lipophilicity to optimize absorption, distribution,

metabolism, and excretion (ADME) profiles.[22]

Bioisosterism and Target Engagement
The butanoic acid moiety can act as a bioisostere for other functional groups, or it can serve as

a linker to a pharmacophore. Bioisosterism is a key strategy in drug design to improve potency

and reduce toxicity.[23][24][25][26][27] The phenylbutanoic acid structure is found in a number

of biologically active compounds, suggesting that this scaffold can interact with a variety of

biological targets.
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Physicochemical & Pharmacokinetic Properties
Potential Therapeutic Applications

4-(3-Fluoro-4-methoxyphenyl)
butanoic acid

Enhanced Metabolic Stability (Fluoro Group)

Modulated Binding Affinity (Fluoro & Methoxy)

Optimized ADME Profile

Novel Target Engagement

Lead Optimization Scaffold

Bioisosteric Replacement

Click to download full resolution via product page

Caption: The role of 4-(3-Fluoro-4-methoxyphenyl)butanoic acid in drug development.

Conclusion
4-(3-Fluoro-4-methoxyphenyl)butanoic acid represents a strategically designed molecule

with significant potential for applications in research and drug development. While its specific

biological activities remain to be elucidated, its structural features suggest that it could serve as

a valuable building block or lead compound in the design of novel therapeutics with improved

pharmacokinetic profiles and enhanced target engagement. The synthetic route outlined in this

guide provides a practical and efficient method for its preparation, enabling further investigation

into its properties and potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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